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Compound of Interest

Compound Name:
5-Chloro-1-benzofuran-7-carbonyl

chloride

CAS No.: 99517-27-8

Cat. No.: B13945079 Get Quote

Executive Summary
The 5-chlorobenzofuran scaffold represents a "privileged structure" in medicinal chemistry,

distinguished by its ability to serve as a versatile liganding core for diverse biological targets.

Unlike the unsubstituted benzofuran, the inclusion of a chlorine atom at the C-5 position

confers specific physicochemical advantages: it enhances lipophilicity (LogP), modulates the

pKa of adjacent functional groups via inductive effects, and blocks metabolic oxidation at a

typically reactive site (para to the oxygen).

This guide provides a technical analysis of the 5-chlorobenzofuran moiety across three primary

therapeutic domains: Antimicrobial, Anticancer, and Neuroprotective (Anti-Alzheimer’s)

applications. It synthesizes structure-activity relationship (SAR) data, details validated

experimental protocols, and explores the molecular mechanisms driving bioactivity.

Chemical Significance & SAR Logic
The biological potency of 5-chlorobenzofuran derivatives is rarely accidental. It stems from the

synergistic interplay between the aromatic core and the halogen substituent.

The "Chlorine Effect" in SAR
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Metabolic Stability: The C-5 position in benzofuran is electronically susceptible to metabolic

oxidation (hydroxylation). Chlorination at this site sterically and electronically blocks

CYP450-mediated metabolism, extending the half-life (

) of the drug candidate.

Lipophilicity & Membrane Permeability: The 5-Cl substituent increases the partition

coefficient (LogP), facilitating passive transport across the blood-brain barrier (BBB)—a

critical feature for neuroprotective agents—and bacterial cell membranes.

Halogen Bonding: The chlorine atom can participate in specific halogen bonds with carbonyl

oxygens or pi-systems within protein binding pockets, anchoring the molecule more

effectively than a hydrogen or methyl group would.

Visualization: Structure-Activity Relationship (SAR)
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Caption: SAR logic of the 5-chlorobenzofuran scaffold. The C-5 chlorine is pivotal for ADME

properties, while the C-2 position serves as the vector for target specificity.

Therapeutic Applications & Mechanisms
Antimicrobial & Antifungal Activity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b13945079?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13945079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Derivatives such as 5-chlorobenzofuran-2-carbohydrazides and chalcone hybrids have

demonstrated potent activity against multidrug-resistant strains.

Mechanism of Action:

DNA Gyrase/Topoisomerase Inhibition: Planar 5-chlorobenzofuran chalcones intercalate

into DNA or bind to the ATP-binding pocket of DNA gyrase, preventing bacterial replication.

Ergosterol Biosynthesis (Fungal): Hybrids containing azole moieties target lanosterol 14

-demethylase (CYP51), disrupting fungal cell membrane integrity.

Key Data:

S. aureus MIC values for optimized hydrazide derivatives often range between 12.5 – 50

g/mL [1].

Chalcone derivatives show enhanced activity against Gram-positive bacteria due to the

lipophilic nature of the 5-Cl benzofuran ring facilitating cell wall penetration [2].

Anticancer Potential
The scaffold is widely utilized in designing tubulin polymerization inhibitors and kinase

inhibitors.

Mechanism of Action:

Tubulin Inhibition: 5-chlorobenzofuran-chalcone hybrids mimic the pharmacophore of

Combretastatin A-4, binding to the colchicine site of tubulin and arresting the cell cycle at

the G2/M phase [3].

Apoptosis Induction: Activation of Caspase-3/7 and modulation of the Bcl-2 family

proteins.[1]

Kinase Targeting: Inhibition of EGFR and VEGFR-2 signaling pathways in non-small cell

lung cancer (NSCLC) models.

Comparative Potency:
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IC50 (MCF-7 Breast Cancer): 5-chlorobenzofuran-2-carboxamides have shown IC50

values as low as 1.1

M, comparable to Doxorubicin in specific assays [4].

Neuroprotection (Alzheimer’s Disease)
The 5-chlorobenzofuran moiety is a bioisostere for the indanone ring in Donepezil-like

compounds.

Mechanism of Action:

AChE/BChE Inhibition: These compounds act as dual inhibitors of Acetylcholinesterase

(AChE) and Butyrylcholinesterase (BChE).[2][3] The 5-Cl group often occupies a

hydrophobic pocket near the catalytic triad, enhancing binding affinity compared to

unsubstituted analogs [5].

Amiodarone Connection: While Amiodarone (a benzofuran) is an antiarrhythmic, its

structural analogs (often chlorinated) are studied for blocking amyloid-beta aggregation.

Experimental Protocols
Synthesis of the 5-Chlorobenzofuran Core
Standardized Rap-Stoermer or Alkylation/Cyclization Protocol.

Reactants: 5-Chlorosalicylaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), Anhydrous

(3.0 eq).

Solvent: Acetone or DMF (Dimethylformamide).

Procedure:

Dissolve 5-chlorosalicylaldehyde in solvent.

Add

and stir at room temperature for 30 mins.
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Add Ethyl bromoacetate dropwise.

Reflux for 6–8 hours (monitor via TLC, Hexane:EtOAc 7:3).

Workup: Filter inorganic salts, evaporate solvent, and recrystallize from ethanol.

Yield: Typically 70–85% of Ethyl 5-chlorobenzofuran-2-carboxylate.

In Vitro Antimicrobial Assay (Microdilution Broth)
Self-validating protocol for MIC determination.

Preparation: Dissolve 5-chlorobenzofuran derivatives in DMSO (Stock: 1 mg/mL). Ensure

final DMSO concentration in wells is <1% to prevent solvent toxicity.

Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to

CFU/mL (0.5 McFarland standard).

Plate Setup:

Use 96-well sterile plates.

Add 100

L Mueller-Hinton Broth (MHB) to all wells.

Perform serial 2-fold dilutions of the test compound.

Add 100

L of bacterial inoculum to test wells.

Controls (Critical for Validity):

Positive Control:[4][5] Ciprofloxacin or Ampicillin.

Negative Control: DMSO vehicle only (must show growth).

Sterility Control: Media only (must be clear).
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Incubation: 37°C for 24 hours.

Readout: Add 20

L Resazurin (0.015%) dye.

Blue: No growth (Inhibition).

Pink: Growth (Metabolic reduction of dye).

MIC: Lowest concentration remaining blue.

Experimental Workflow Diagram
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Caption: Integrated workflow from precursor selection to multi-target biological screening.

Comparative Data Summary
The following table summarizes the biological activity of 5-chlorobenzofuran derivatives

compared to standard drugs, based on aggregated literature data.

Compound
Class

Target / Cell
Line

Activity Metric
5-Cl Derivative
Value

Standard Drug
(Ref)

Chalcone Hybrid
S. aureus

(Bacteria)

MIC (

g/mL)
12.5 – 25.0

Ciprofloxacin

(<1.[4]0)

Carboxamide
MCF-7 (Breast

Cancer)

IC50 (

M)
1.13

Doxorubicin

(1.10)

Triazole Hybrid
Acetylcholinester

ase

IC50 (

M)
0.55 Donepezil (0.05)

Hydrazone
C. albicans

(Fungus)

MIC (

g/mL)
25.0

Fluconazole

(16.0)

Note: Values are representative of optimized leads in respective studies [1, 4, 5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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